molecular formula C33H37F2NO7 B1665085 1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate CAS No. 117023-62-8

1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate

Cat. No. B1665085
M. Wt: 597.6 g/mol
InChI Key: IJLRCTPQUZWJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-16303B oxalate is a novel antagonist of 5-HT2 receptors and voltage-sensitive calcium channels.

Scientific Research Applications

Antiallergy Activity

  • A series of compounds including 1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate were synthesized and evaluated for antiallergy activity. This compound, identified as AHR-5333, showed significant potency in the passive foot anaphylaxis assay, a model for detecting antiallergic activity, surpassing the effectiveness of known antiallergic drugs like oxatomide and terfenadine (Walsh, Franzyshen, & Yanni, 1989).

Calcium-Channel-Blocking and Antihypertensive Activity

  • The compound and its related structures were synthesized as potential calcium-channel blockers and antihypertensive agents. They demonstrated the ability to antagonize calcium-induced contractions in rabbit aortic strips. Certain compounds with fluoro substituents displayed significant potency, making them more effective than some established drugs like verapamil and diltiazem, but less potent than nifedipine (Shanklin, Johnson, Proakis, & Barrett, 1991).

Analysis in Bioavailability Studies

  • High-performance liquid chromatographic methods were developed to analyze this compound and its active acidic metabolite in plasma. This analysis played a crucial role in bioavailability studies conducted in dogs, providing essential pharmacokinetic data (Greene, Krebs, Lemieux, & Cheng, 1990).

In Vivo Antiallergy Effects

  • In vivo models of immediate hypersensitivity revealed that AHR-5333, a form of the compound, had potent and long-acting activity in rat and guinea pig models. It was more effective than several established antiallergy drugs, indicating its potential as a significant antiallergy medication (Yanni & Foxwell, 1988).

Application in Polyurethane Synthesis

  • Compounds structurally related to 1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate were used in the synthesis of nematic polyurethanes. These materials showed potential applications in high-performance plastics with unique properties like high thermostability (Kricheldorf & Awe, 1989).

properties

CAS RN

117023-62-8

Product Name

1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate

Molecular Formula

C33H37F2NO7

Molecular Weight

597.6 g/mol

IUPAC Name

1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]phenyl]-2-methylpropan-1-one;oxalic acid

InChI

InChI=1S/C31H35F2NO3.C2H2O4/c1-22(2)30(35)23-4-14-29(15-5-23)37-21-3-18-34-19-16-26(17-20-34)31(36,24-6-10-27(32)11-7-24)25-8-12-28(33)13-9-25;3-1(4)2(5)6/h4-15,22,26,36H,3,16-21H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

IJLRCTPQUZWJSL-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.C(=O)(C(=O)O)O

Appearance

Solid powder

Other CAS RN

117023-62-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-(3-(4-(bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
AHR 16303B
AHR-16303B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
Reactant of Route 2
1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
Reactant of Route 3
1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
Reactant of Route 4
1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
Reactant of Route 5
1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
Reactant of Route 6
1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate

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